molecular formula C20H20F3N7O2 B10989826 N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10989826
M. Wt: 447.4 g/mol
InChI Key: CLOLXYADYFZSGY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a trifluoromethyl group at position 2. The structure is further modified by a piperidine-4-carboxamide moiety linked to a 3-acetamidophenyl group. The acetamidophenyl substituent likely influences solubility and pharmacokinetic properties, while the triazolo-pyridazine core is a common pharmacophore in kinase inhibitors and other therapeutic agents.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(31)24-14-3-2-4-15(11-14)25-18(32)13-7-9-29(10-8-13)17-6-5-16-26-27-19(20(21,22)23)30(16)28-17/h2-6,11,13H,7-10H2,1H3,(H,24,31)(H,25,32)

InChI Key

CLOLXYADYFZSGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Formation of the Triazolopyridazine Ring: Start with a suitable precursor (e.g., a pyridazine derivative) and introduce the trifluoromethyl group. Cyclization with an appropriate reagent yields the triazolopyridazine ring.

    Piperidine Ring Formation: Introduce the piperidine ring using a reductive amination or similar method.

    Carboxamide Group Introduction: Attach the carboxamide group to the piperidine ring via amide bond formation.

    Acetamido Group Addition: Finally, introduce the acetamido group to the phenyl ring.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods. MilliporeSigma offers commercial quantities of Compound X .

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidative processes can modify the trifluoromethyl group or other functional groups.

    Reduction: Reduction reactions may reduce the carbonyl group or other unsaturated bonds.

    Substitution: Substitution reactions can occur at various positions, affecting the overall structure. Common reagents include metal catalysts, reducing agents, and nucleophiles. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing novel drugs due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It contributes to the development of fluorinated pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

  • Core Structure : Shares the triazolo[4,3-b]pyridazine scaffold but substitutes the trifluoromethyl group with a methyl group at position 3.
  • Substituent Differences : The phenylacetamide side chain includes a 4-ethoxyphenyl group instead of the 3-acetamidophenyl and lacks the piperidine-4-carboxamide linkage.
  • The ethoxyphenyl moiety could increase lipophilicity (higher logP) relative to the acetamidophenyl group, affecting membrane permeability .

Piperidine Carboxamide Derivatives

1-(4-(Methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide (CAS 1141895-52-4)

  • Core Structure : Replaces the triazolo-pyridazine with a triazine ring but retains the piperidine carboxamide group.
  • Substituent Differences : Features a trifluoromethoxy-phenyl group on the triazine core and a benzyl-trifluoromethyl substituent.
  • Hypothetical Implications: The triazine core may engage in different hydrogen-bonding interactions compared to triazolo-pyridazine.

3-Phenyl-2-[4-({4-[5-(1,3-thiazol-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)phenyl]imidazo[1,2-a]pyridine (CAS 1118020-49-7)

  • Core Structure : Utilizes an imidazopyridine-thiazole-triazole system linked to piperidine.
  • Substituent Differences : Lacks the acetamidophenyl group but incorporates a thiazolyl-triazole moiety.
  • Increased aromaticity could elevate melting points and crystallinity compared to the target compound .

Data Table: Structural and Hypothetical Properties of Analogs

Compound Name (CAS) Core Structure Key Substituents Hypothetical logP Molecular Weight (g/mol) Potential Targets
Target Compound Triazolo-pyridazine 3-Trifluoromethyl, 3-acetamidophenyl ~3.5 ~480 Kinases, GPCRs
891117-12-7 Triazolo-pyridazine 3-Methyl, 4-ethoxyphenyl ~4.2 ~430 Enzymes with hydrophobic pockets
1141895-52-4 Triazine Trifluoromethoxy-phenyl, benzyl-trifluoromethyl ~4.8 ~520 DNA-interacting proteins
1118020-49-7 Imidazopyridine-thiazole Thiazolyl-triazole, phenyl ~3.0 ~550 Metalloenzymes, redox systems

Research Implications and Limitations

  • Structural Insights : The trifluoromethyl group in the target compound may improve resistance to oxidative metabolism compared to methyl or ethoxy substituents. The acetamidophenyl group likely enhances solubility relative to purely aromatic substituents.
  • Limitations : The comparisons are based on structural analogs from chemical databases; pharmacological data (e.g., IC50, bioavailability) are unavailable in the provided evidence. Further experimental studies are required to validate these hypotheses.

Notes

  • All comparisons derive from structural analogs in publicly accessible chemical registries (e.g., CAS numbers).
  • The trifluoromethyl group is a critical differentiator in electronic and steric properties compared to non-fluorinated analogs.
  • This analysis assumes standard medicinal chemistry principles; actual biological activity must be confirmed experimentally.

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